Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate
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Overview
Description
Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further linked to a carbamate group
Scientific Research Applications
Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate primarily targets Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
this compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in reduced uptake of nucleosides, affecting the function of these transporters .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway. This is because ENTs are responsible for the transport of nucleosides, which are essential for nucleotide synthesis . The downstream effects of this inhibition can impact various cellular processes that rely on nucleotide synthesis.
Pharmacokinetics
Its interaction with ents suggests it can enter cells to exert its effects
Result of Action
The primary molecular effect of this compound’s action is the inhibition of ENTs, leading to reduced nucleoside uptake . This can have various cellular effects, given the role of nucleosides in numerous cellular processes, including nucleotide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.
Carbamoylation: The final step involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol with methyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Comparison with Similar Compounds
Methyl (2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a methoxy group instead of a fluorine atom.
Methyl (2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl (2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-20-14(19)16-6-7-17-8-10-18(11-9-17)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCFSTQQRLFATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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